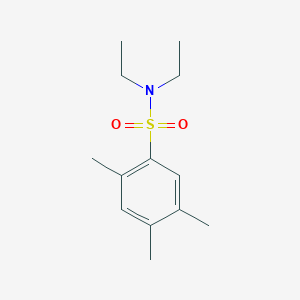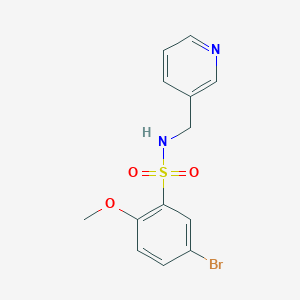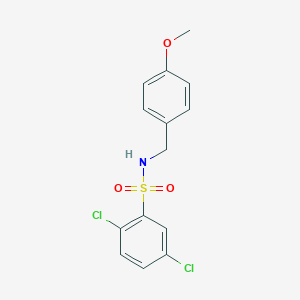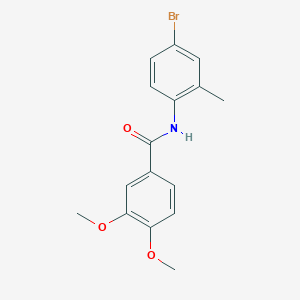
2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are widely used in medicinal chemistry. This compound has shown great potential as a therapeutic agent in various diseases such as cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as carbonic anhydrases and histone deacetylases, which are involved in various cellular processes. It has also been found to interact with various proteins such as HSP90 and PPARγ, which are implicated in cancer and inflammation.
Biochemical and Physiological Effects:
2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, by regulating the expression of genes involved in these processes. It has also been shown to inhibit the production of pro-inflammatory cytokines, by modulating the activity of immune cells such as macrophages and dendritic cells. Furthermore, it has been found to regulate the activity of T cells and B cells, by modulating the expression of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic effects. However, it also has some limitations. It is a highly reactive compound and can be toxic at high concentrations. It also has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide. One area of interest is the development of more potent and selective analogs of this compound, which can be used as therapeutic agents in various diseases. Another area of interest is the investigation of the mechanism of action of this compound, which can provide insights into its potential therapeutic effects. Furthermore, the use of 2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide in combination with other drugs or therapies can also be explored, to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide can be achieved through a reaction between 2,5-dichloropyridine-3-sulfonyl chloride and pyridine-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and purification.
Applications De Recherche Scientifique
2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, it has been shown to have immunomodulatory effects by regulating the activity of T cells and B cells.
Propriétés
Nom du produit |
2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C11H8Cl2N2O2S |
Poids moléculaire |
303.2 g/mol |
Nom IUPAC |
2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-8-3-4-10(13)11(6-8)18(16,17)15-9-2-1-5-14-7-9/h1-7,15H |
Clé InChI |
AHJBWVSIWIQXIW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CN=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)

![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)

![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)



![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)
![2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)

![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamide](/img/structure/B226430.png)
![1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226433.png)